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Compound of Interest

Compound Name:
4-Bromonaphthalene-1-

sulfonamide

Cat. No.: B2366713 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data

and synthetic considerations for 4-Bromonaphthalene-1-sulfonamide. Due to the limited

publicly available experimental spectra for this specific compound, this document presents a

combination of known physical properties, data from the closely related precursor 4-bromo-1-

naphthylamine, and expected spectral characteristics based on analogous structures. This

information serves as a valuable resource for the synthesis, characterization, and application of

4-Bromonaphthalene-1-sulfonamide in research and development.

Physicochemical Properties
4-Bromonaphthalene-1-sulfonamide is a solid with a molecular weight of 286.15 g/mol and a

chemical formula of C₁₀H₈BrNO₂S.[1][2] It is classified as a sulfonamide, a functional group of

significant interest in medicinal chemistry.[3][4]
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Property Value Reference

IUPAC Name
4-bromonaphthalene-1-

sulfonamide
[1][5]

CAS Number 90766-48-6 [1][5]

Molecular Formula C₁₀H₈BrNO₂S [5]

Molecular Weight 286.15 g/mol [1][2]

Physical Form Solid [1]

Purity Typically ~95% [5]

Spectroscopic Data Analysis
While specific experimental spectra for 4-Bromonaphthalene-1-sulfonamide are not readily

available in public databases, the following sections provide predicted data based on the

analysis of related compounds, including 4-bromo-1-naphthylamine, and general principles of

spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show complex signals in the aromatic

region, characteristic of a substituted naphthalene ring system. The protons on the naphthalene

core will exhibit splitting patterns (doublets, triplets, or multiplets) due to coupling with adjacent

protons. The two protons of the sulfonamide (-SO₂NH₂) group would likely appear as a broad

singlet.

¹³C NMR: The carbon NMR spectrum will display ten distinct signals for the ten carbon atoms

of the naphthalene ring, unless there is accidental overlap. The carbon atom attached to the

bromine will be influenced by the halogen's electronegativity and isotopic abundance. The

carbon atom bonded to the sulfonamide group will also show a characteristic chemical shift.

Reference Data: ¹H and ¹³C NMR of 4-Bromo-1-naphthylamine

As a potential precursor, the spectral data of 4-bromo-1-naphthylamine offers insight into the

naphthalene portion of the target molecule.[6][7]
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Data Type Description

¹H NMR

Signals corresponding to the aromatic protons

of the brominated naphthalene ring and the

amine protons.

¹³C NMR
Signals for the ten carbon atoms of the

naphthalene ring system.

Infrared (IR) Spectroscopy
The IR spectrum of 4-Bromonaphthalene-1-sulfonamide is predicted to exhibit characteristic

absorption bands for its functional groups.

Functional Group
Expected Wavenumber
(cm⁻¹)

Description

N-H Stretch (Sulfonamide) 3300-3200
Two bands, characteristic of a

primary sulfonamide.

Aromatic C-H Stretch 3100-3000
Sharp bands from the

naphthalene ring.

S=O Asymmetric Stretch 1350-1300 Strong absorption.

S=O Symmetric Stretch 1160-1140 Strong absorption.

C=C Aromatic Stretch 1600-1450
Multiple bands from the

naphthalene ring.

C-Br Stretch 600-500 In the fingerprint region.

N-S Stretch 935-875 Medium intensity band.[8]

SO₂ Scissoring 600-520 [8]

Mass Spectrometry (MS)
The mass spectrum of 4-Bromonaphthalene-1-sulfonamide will be characterized by its

molecular ion peak and a distinctive isotopic pattern due to the presence of bromine.
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Feature Expected m/z Description

Molecular Ion [M]⁺ 285/287

A pair of peaks of nearly equal

intensity due to the ⁷⁹Br and

⁸¹Br isotopes.

Molecular Ion [M+H]⁺ 286/288
Observed in soft ionization

techniques like ESI.

Fragmentation Various

Loss of SO₂ (m/z 64), NH₂

(m/z 16), and cleavage of the

naphthalene ring.

Reference Data: Mass Spectrometry of 4-Bromo-1-naphthylamine

The mass spectrum of 4-bromo-1-naphthylamine shows a top peak at m/z 115, with other

significant peaks at m/z 221 and 223, corresponding to the molecular ion with the two bromine

isotopes.[9]

Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for a

solid organic compound like 4-Bromonaphthalene-1-sulfonamide.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

¹H NMR Acquisition:

Use a 400 MHz or higher field NMR spectrometer.

Acquire a standard one-dimensional proton spectrum.

Typical parameters: 16-32 scans, a spectral width of -2 to 12 ppm, a relaxation delay of 1-

2 seconds.

¹³C NMR Acquisition:
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Use the same sample and spectrometer.

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: 1024-4096 scans, a spectral width of 0 to 220 ppm, a relaxation delay

of 2-5 seconds.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate

the chemical shifts to the residual solvent peak.

IR Spectroscopy
Sample Preparation (ATR):

Place a small amount of the solid sample directly onto the crystal of an Attenuated Total

Reflectance (ATR) accessory.

Ensure good contact between the sample and the crystal using the pressure arm.

Acquisition:

Use a Fourier-Transform Infrared (FTIR) spectrometer.

Record the spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The resulting spectrum of transmittance or absorbance versus

wavenumber is analyzed to identify the characteristic absorption bands of the functional

groups.

Mass Spectrometry (High-Resolution - ESI-TOF)
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable solvent (e.g., methanol, acetonitrile).

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a

time-of-flight (TOF) mass spectrometer at a flow rate of 5-10 µL/min.
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Acquisition:

Acquire the mass spectrum in positive or negative ion mode.

Set the mass range to scan from m/z 50 to 500.

Use a suitable lock mass for internal calibration to ensure high mass accuracy.

Data Analysis: Analyze the resulting spectrum for the molecular ion peak and its isotopic

pattern. Use the high-resolution data to confirm the elemental composition.

Synthesis and Characterization Workflow
The most common method for synthesizing sulfonamides involves the reaction of a primary or

secondary amine with a sulfonyl chloride in the presence of a base.[3][4] The proposed

synthetic route to 4-Bromonaphthalene-1-sulfonamide would likely start from 4-bromo-1-

naphthylamine.
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Caption: Workflow for the synthesis and spectroscopic characterization of 4-
Bromonaphthalene-1-sulfonamide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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